5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with bromine and chlorine atoms, as well as a tetrazole ring attached to a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms onto the benzamide core.
Tetrazole Formation: Cycloaddition reaction to form the tetrazole ring.
Coupling Reaction: Attachment of the cyclohexyl group to the tetrazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzamides, while oxidation and reduction can modify the functional groups present on the compound.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, as well as the tetrazole ring, contribute to its binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide: shares similarities with other halogenated benzamides and tetrazole-containing compounds.
Benzamides: Compounds like 2-chloro-N-(4-fluorophenyl)benzamide.
Tetrazoles: Compounds such as 5-(4-chlorophenyl)-1H-tetrazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-chloro-N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrClN5O/c16-10-6-7-13(17)12(8-10)15(23)18-9-14-19-20-21-22(14)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPSCVQLUBNSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=C(C=CC(=C3)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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